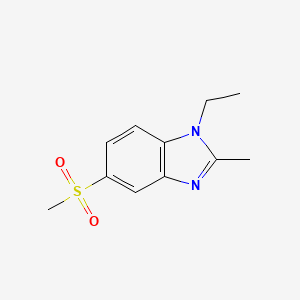
1H-1,3-Benzimidazole, 1-ethyl-2-methyl-5-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole is a chemical compound with the molecular formula C11H14N2O2S. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities. Benzimidazole derivatives are often used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylbenzimidazole.
Ethylation: The 2-methylbenzimidazole is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethylated product is subsequently sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically a reduced benzimidazole derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-methyl-5-nitrobenzimidazole: Known for its antimicrobial properties.
1-Ethyl-2-methyl-5-chlorobenzimidazole: Used in the synthesis of pharmaceuticals.
1-Ethyl-2-methyl-5-(ethylsulfonyl)-benzimidazole: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: 1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
21355-85-1 |
|---|---|
Molekularformel |
C11H14N2O2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
1-ethyl-2-methyl-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C11H14N2O2S/c1-4-13-8(2)12-10-7-9(16(3,14)15)5-6-11(10)13/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
KMUAUEUWMWQETL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)
![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)
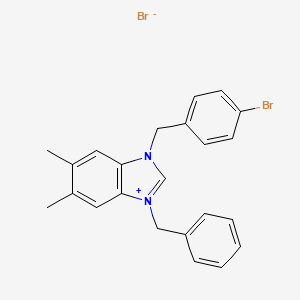
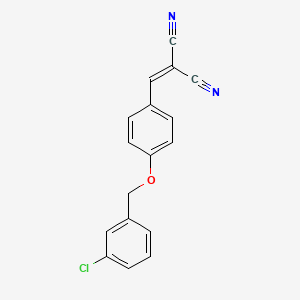



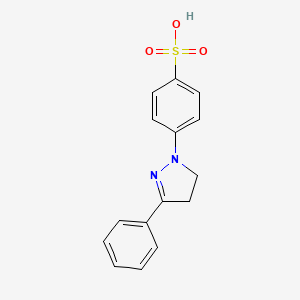


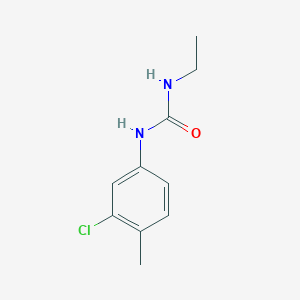

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11960687.png)
